

(+)-O-Acetyl-D-malic Anhydride: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-O-Acetyl-D-malic Anhydride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-O-Acetyl-D-malic anhydride, also known as (R)-(+)-2-Acetoxy succinic anhydride, is a versatile and valuable chiral building block in organic synthesis. Its rigid cyclic structure and defined stereochemistry make it an excellent reagent for the introduction of chirality in a variety of molecules. This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific enantiomeric form. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **(+)-O-Acetyl-D-malic Anhydride**, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties

(+)-O-Acetyl-D-malic anhydride is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

Property	Value
Synonyms	(R)-(+)-2-Acetoxy succinic anhydride, (R)-3-Acetoxy-dihydro-2,5-furandione
CAS Number	79814-40-7
Molecular Formula	C ₆ H ₆ O ₅
Molecular Weight	158.11 g/mol
Melting Point	55 - 59 °C
Boiling Point	162 °C at 14 mmHg
Optical Rotation	[α] ²⁰ /D +22° to +27° (c=1 in CHCl ₃)
Purity	≥ 97%

Synthesis of (+)-O-Acetyl-D-malic Anhydride

The most common and direct route for the synthesis of **(+)-O-Acetyl-D-malic Anhydride** is the reaction of (R)-(+)-malic acid with acetic anhydride. Acetic anhydride serves as both the acetylating agent for the hydroxyl group and the dehydrating agent to form the cyclic anhydride.

Experimental Protocol: Synthesis from (R)-(+)-Malic Acid

This protocol is a general guideline based on established procedures for the synthesis of anhydrides from dicarboxylic acids.

Materials:

- (R)-(+)-Malic acid
- Acetic anhydride
- Inert solvent (e.g., toluene, optional)
- Round-bottom flask
- Reflux condenser

- Heating mantle or oil bath
- Rotary evaporator
- Apparatus for vacuum distillation or recrystallization

Procedure:

- In a round-bottom flask equipped with a reflux condenser, add (R)-(+)-malic acid.
- Add an excess of acetic anhydride (typically 2-3 equivalents). An inert solvent like toluene can be used to facilitate the reaction, although it is often performed neat.
- Heat the mixture to reflux (around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or the disappearance of the starting solid material.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess acetic anhydride and acetic acid formed as a byproduct under reduced pressure using a rotary evaporator.
- The crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of ether and hexane).

Yield:

- Typical yields for this type of reaction are generally high, often exceeding 80%.

Applications in Asymmetric Synthesis

The primary utility of **(+)-O-Acetyl-D-malic Anhydride** lies in its application as a chiral acylating agent. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a new chiral center with a predictable stereochemistry.

Kinetic Resolution of Racemic Alcohols and Amines

(+)-O-Acetyl-D-malic Anhydride can be employed in the kinetic resolution of racemic secondary alcohols and amines. The two enantiomers of the racemate react at different rates with the chiral anhydride, allowing for the separation of the unreacted, enantioenriched substrate from the diastereomeric product.

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Amine

This protocol provides a general procedure for the kinetic resolution of a primary amine.

Materials:

- Racemic primary amine
- **(+)-O-Acetyl-D-malic Anhydride**
- Aprotic solvent (e.g., toluene, dichloromethane)
- Tertiary amine base (e.g., triethylamine, optional)
- Round-bottom flask
- Stirring apparatus
- Chromatography supplies for separation

Procedure:

- Dissolve the racemic primary amine (1 equivalent) in a dry aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add **(+)-O-Acetyl-D-malic Anhydride** (0.5 equivalents to achieve a theoretical maximum of 50% conversion). A tertiary amine base can be added to scavenge the carboxylic acid byproduct.
- Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or HPLC.

- Once the desired level of conversion is reached (ideally close to 50%), quench the reaction by adding water or a dilute acid.
- Extract the products with an organic solvent.
- The resulting mixture of the unreacted amine and the acylated product (amide) can be separated by column chromatography.
- The enantiomeric excess (ee) of the unreacted amine and the diastereomeric ratio of the product can be determined by chiral HPLC or NMR analysis.

Quantitative Data from Literature:

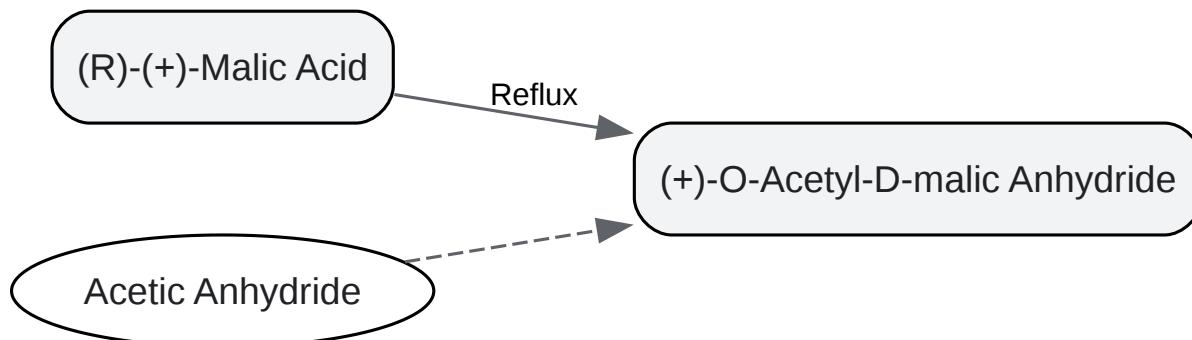
- Reactions utilizing chiral anhydrides for the synthesis of chiral vicinal amino alcohol derivatives have been reported to achieve high yields (47% to 98%) and impressive enantiomeric excess values (50% to 98%) under Lewis acid catalysis[1].

Desymmetrization of meso-Diols

Another important application is the desymmetrization of meso-diols. The enantioselective acylation of one of the two prochiral hydroxyl groups in a meso-diol by **(+)-O-Acetyl-D-malic Anhydride** can lead to the formation of a chiral monoester with high enantiomeric excess.

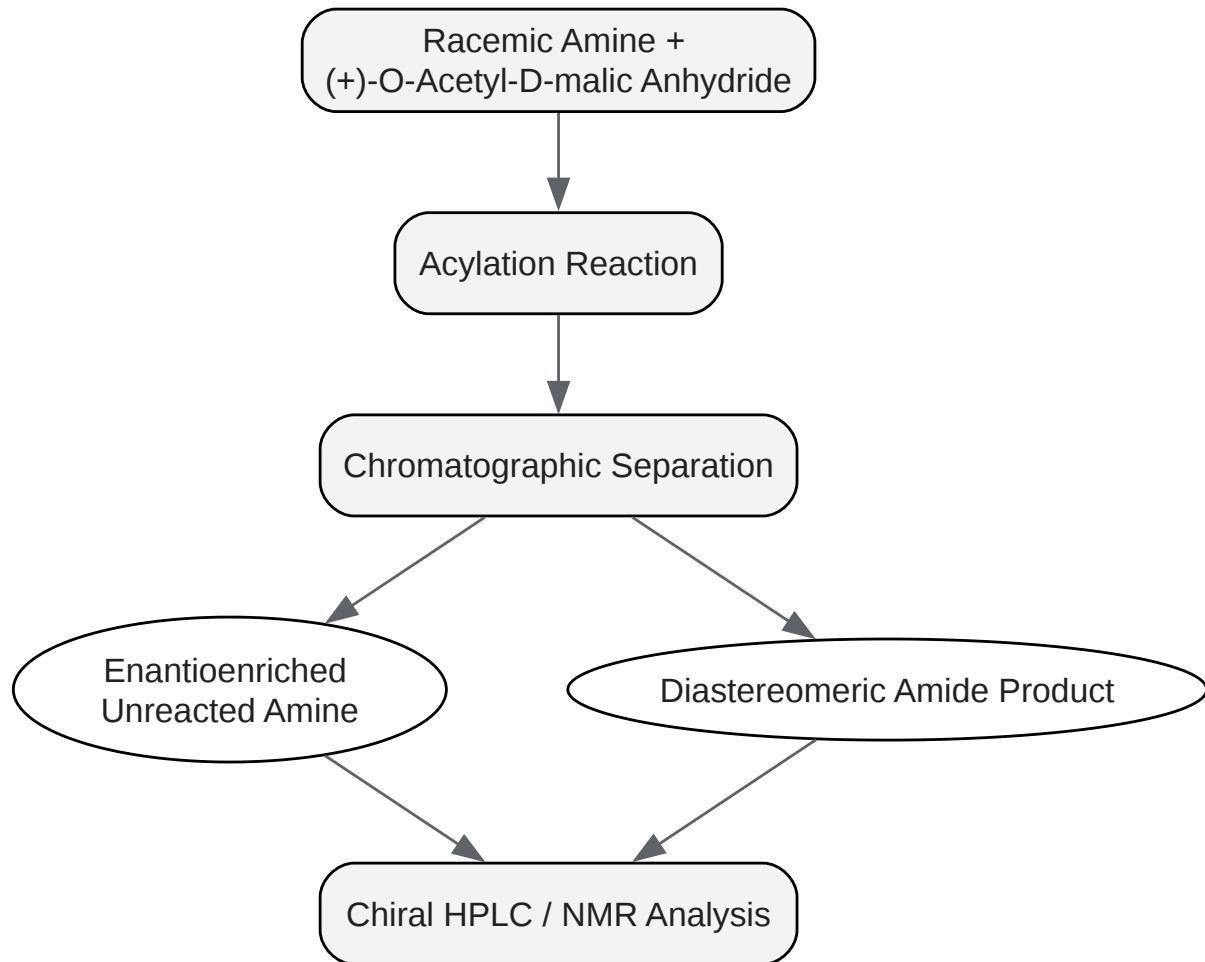
Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows discussed.



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Caption: Synthesis of **(+)-O-Acetyl-D-malic Anhydride**.

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Caption: Workflow for Kinetic Resolution of a Racemic Amine.

Spectroscopic Data

The structural confirmation of **(+)-O-Acetyl-D-malic Anhydride** is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a dedicated spectrum for the D-enantiomer is not readily available in public databases, data for the enantiomeric S-(-)-malic anhydride acetate and the related maleic anhydride provide valuable reference points.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the enantiomer, S-(-)-malic anhydride, acetate, in CDCl₃ shows characteristic peaks for the acetyl group protons and the protons on the anhydride ring. The expected chemical shifts for **(+)-O-Acetyl-D-malic Anhydride** would be identical.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the anhydride and the acetyl group, the carbon bearing the acetate group, the methylene carbon, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of anhydrides is characterized by two distinct carbonyl stretching bands. For cyclic anhydrides, these typically appear in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹ for saturated rings. The presence of the ester functionality will also contribute a characteristic C=O stretch. The FT-IR spectrum of the related maleic anhydride shows strong carbonyl absorption bands around 1773 and 1854 cm⁻¹[2].

Conclusion

(+)-O-Acetyl-D-malic Anhydride is a powerful tool for the stereocontrolled synthesis of complex chiral molecules. Its ready availability from D-malic acid and its predictable reactivity make it a valuable asset for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the development of new pharmaceuticals, agrochemicals, and other functional materials where chirality is a key determinant of function.

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References

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- To cite this document: BenchChem. [(+)-O-Acetyl-D-malic Anhydride: A Chiral Building Block for Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027249#o-acetyl-d-malic-anhydride-as-a-chiral-building-block]

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